N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a tetrahydrobenzoxazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide are monoamine transporters, specifically dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin . This compound is more potent than similar substances in evoking transporter-mediated release .
Biochemical Pathways
The release of monoamines triggered by this compound affects several biochemical pathways. The elevated levels of dopamine and serotonin in the brain can lead to increased neuronal activity and neurotransmission . This can result in various physiological and psychological effects, including increased alertness, mood elevation, and altered perception .
Pharmacokinetics
Based on its structural similarity to other benzofuran derivatives, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the bioavailability of the compound, its onset and duration of action, and its potential for toxicity .
Result of Action
The action of this compound at the cellular level results in increased levels of monoamines in the synaptic cleft . This can lead to a variety of effects at the molecular level, including changes in gene expression, protein synthesis, and cellular signaling pathways . At the behavioral level, these changes can manifest as increased locomotion and other stimulant-like effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and external conditions such as temperature and pH
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Molecular Mechanism
It is known that benzofuran derivatives can interact with monoamine transporters and serotonin receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and tetrahydrobenzoxazole intermediates. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The tetrahydrobenzoxazole ring can be synthesized through a similar cyclization process involving an amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and tetrahydrobenzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and tetrahydrobenzoxazole derivatives, such as:
- 1-(1-benzofuran-2-yl)propan-2-amine
- 6-MAPB (6-(2-methylaminopropyl)benzofuran)
- Benzofuran-2-carboxamide derivatives
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combination of benzofuran and tetrahydrobenzoxazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(10-14-11-13-6-2-4-8-16(13)23-14)20-19(22)18-15-7-3-5-9-17(15)24-21-18/h2,4,6,8,11-12H,3,5,7,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPQGGNRHZQTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=NOC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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